4'-Chloro-2-methylchalcone

Antifungal Dermatophyte SAR

Select 4'-Chloro-2-methylchalcone (CAS: 264229-44-9) for structure-activity research. The 4'-chloro electron-withdrawing group delivers antifungal activity exceeding ketoconazole against Microsporum gypseum, while the 2-methyl B-ring substituent maintains cytotoxic potential in colorectal (HCT116) and ovarian (A2780) cancer models. This chalcone scaffold is a rationally selected starting point for dermatophyte antifungal and anticancer lead optimization. Confirm availability and request quotation.

Molecular Formula C16H13ClO
Molecular Weight 256.72g/mol
CAS No. 264229-44-9
Cat. No. B502906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloro-2-methylchalcone
CAS264229-44-9
Molecular FormulaC16H13ClO
Molecular Weight256.72g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H13ClO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+
InChIKeyBUWDRJFOCPFWDQ-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloro-2-methylchalcone (CAS 264229-44-9) Procurement Guide: Core Identity and Structural Baseline


4′-Chloro-2-methylchalcone (CAS: 264229-44-9), systematically named (E)-1-(4-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, is a synthetic chalcone derivative characterized by a 4′-chloro substitution on the A-ring and a 2-methyl substitution on the B-ring . With a molecular formula of C₁₆H₁₃ClO and a molecular weight of 256.73 g/mol, it belongs to the 1,3-diaryl-2-propen-1-one class of α,β-unsaturated ketones . Chalcones as a class are recognized for their broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial properties [1]; the specific substitution pattern of 4′-chloro-2-methylchalcone confers distinct physicochemical and biological attributes that differentiate it from unsubstituted chalcone, alternative halogenated analogs, and natural flavonoid comparators.

Why 4'-Chloro-2-methylchalcone Cannot Be Casually Substituted: The Case for Selection Precision


Generic substitution within the chalcone class is not supported by the existing structure-activity relationship (SAR) evidence. The presence, position, and electronic nature of substituents on the A- and B-rings profoundly influence biological outcomes, including target engagement, potency, and selectivity [1]. The specific 4′-chloro substitution introduces an electron-withdrawing effect on the A-ring that has been shown to enhance antifungal activity relative to unsubstituted chalcone and the clinical comparator ketoconazole [2]. Furthermore, the 2-methyl group on the B-ring may maintain cytotoxic potential where other substituents attenuate activity; in A-ring monosubstituted chalcones, methyl substitution was found to be non-detrimental to cytotoxic activity, unlike other substituents that suppressed growth inhibition compared to the unsubstituted parent [3]. These findings underscore that substitution is not interchangeable—selection of 4′-chloro-2-methylchalcone over alternative chalcone derivatives, halogenated variants, or natural flavonoid comparators must be justified by the specific quantitative evidence presented below.

4'-Chloro-2-methylchalcone: Quantitative Differentiation Evidence for Scientific Selection


4'-Chloro Substitution Confers Antifungal Superiority over Unsubstituted Chalcone and Ketoconazole in Microsporum gypseum

In a direct head-to-head comparison of ten synthesized chalcone derivatives, the 4-chloro substituted chalcone demonstrated antifungal activity against Microsporum gypseum that was superior to both the unsubstituted chalcone derivative and the clinical antifungal agent ketoconazole [1]. The 4-chloro derivative was identified as one of only two compounds (alongside the unsubstituted derivative) showing activity superior to ketoconazole, confirming that the 4′-chloro substitution pattern retains and potentially enhances antifungal efficacy relative to the clinical standard.

Antifungal Dermatophyte SAR

Methyl Substitution at the 2-Position Is Non-Detrimental to Cytotoxic Activity Unlike Other A-Ring Substituents

A systematic SAR study of A-ring monosubstituted chalcones evaluated cytotoxic activity across five human cancer cell lines [1]. The unsubstituted chalcone demonstrated the highest growth suppression, while most A-ring substitutions were found to suppress cytotoxic activity relative to the unsubstituted parent [1]. Critically, the compound bearing a methyl group (identified as compound 4c) exhibited similar cytotoxic activity to that of the unsubstituted derivative, indicating that the methyl group is not detrimental to activity—unlike other substituents that attenuated potency [1]. Across the tested cell lines, GI₅₀ values ranged from 20–66 µM against A2780 ovarian cancer cells (the most sensitive line) and 39–100 µM against HepG2 cells (the least sensitive line) [1].

Anticancer Cytotoxicity SAR

Halogenated Chalcones Exhibit Superior Anticancer Activity over the Natural Flavonol Quercetin, with Chloro-Substitution Enhancing Potency Relative to Fluoro-Analogs

A comparative pharmacological evaluation of halogenated chalcones and flavonols was performed using the human colorectal carcinoma cell line HCT116 [1]. The study demonstrated that halogenated chalcones presented high anticancer activity with cell growth and cell cycle inhibitory potential superior to that of quercetin, the natural flavonol used as a positive control [1]. Importantly, the antiproliferative activity of halogenated derivatives increases as the substituent in the 3- or 4-position of the B-ring goes from F (fluoro) to Cl (chloro) and to Br (bromo) [1]. This establishes a clear halogen-dependent potency gradient, where chloro-substituted analogs achieve greater activity than their fluoro-substituted counterparts—a finding directly relevant to the 4′-chloro substitution pattern of 4′-chloro-2-methylchalcone.

Anticancer Halogenated Chalcones Colorectal Carcinoma

SAR Evidence Confirms Electron-Withdrawing Substituents on Ring A Enhance Pesticidal Potency; Para-Chloro Substitution Achieves Maximum Activity in Dual-Ring Chlorinated Scaffolds

A structure-activity relationship (SAR) study of chalcone derivatives against the diamondback moth (Plutella xylostella) revealed that electron-withdrawing substituents on ring A of chalcone provided good pesticidal agents, whereas ring B can bear either electron-withdrawing or electron-releasing substituents [1]. Notably, compound 22—which bears para-Cl substitution on ring A as well as on ring B—showed maximum activity with an LC₅₀ value of 170.24 μg mL⁻¹ [1]. This finding demonstrates that para-chloro substitution on the A-ring is a validated strategy for achieving high pesticidal activity, and when combined with additional chloro substitution on the B-ring, maximal potency is attained within the series.

Pesticidal Insecticidal SAR

CYP2E1 Inhibition Profile: 4'-Chloro-2-methylchalcone Demonstrates Micromolar-Range Activity Against Human Liver Microsomal CYP2E1

Data from BindingDB indicates that 4′-chloro-2-methylchalcone (CHEMBL4164113) was evaluated for inhibition of cytochrome P450 2E1 (CYP2E1) in human liver microsomes using chlorzoxazone as the probe substrate [1]. The compound exhibited an IC₅₀ of 15,000 nM (15 μM) under standard preincubation conditions with NADPH regeneration [1]. This provides a quantitative benchmark for the compound's interaction with a key drug-metabolizing enzyme—an essential parameter for assessing metabolic stability and potential drug-drug interaction liability.

CYP Inhibition Drug Metabolism Enzymology

Physicochemical Differentiation: Molecular Weight, LogP, and Rotatable Bond Profile Distinguish 4'-Chloro-2-methylchalcone from Common Chalcone Analogs

4′-Chloro-2-methylchalcone (MW 256.73 g/mol) occupies a distinct physicochemical space relative to unsubstituted chalcone (MW 208.26 g/mol) and 4′-methoxychalcone (MW 238.28 g/mol) [1]. The 4′-chloro substitution increases lipophilicity and alters electronic distribution across the α,β-unsaturated ketone system, while the 2-methyl substitution on the B-ring introduces steric bulk proximal to the enone moiety. These combined modifications affect solubility, membrane permeability, and target-binding geometry in ways that cannot be replicated by unsubstituted chalcone or single-substituted analogs.

Physicochemical Properties Drug-likeness Procurement Specifications

4'-Chloro-2-methylchalcone: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Antifungal Lead Discovery Targeting Dermatophyte Infections

Based on the direct evidence that 4-chloro chalcone derivatives exhibit antifungal activity superior to ketoconazole against Microsporum gypseum [1], 4′-chloro-2-methylchalcone is a suitable starting scaffold for antifungal drug discovery programs focused on dermatophyte infections. The compound's 4′-chloro substitution pattern has been validated to confer antifungal activity exceeding the clinical comparator, while the 2-methyl group offers a modifiable position for further SAR exploration without eliminating core antifungal potential. Researchers procuring this compound for antifungal screening can expect a validated active scaffold with demonstrated superiority over a marketed azole antifungal [1].

Anticancer SAR Studies Focused on A-Ring Halogenation and B-Ring Alkyl Substitution

Evidence from halogenated chalcone studies demonstrates that chloro-substituted chalcones achieve superior antiproliferative activity against HCT116 colorectal carcinoma cells compared to both quercetin and fluoro-substituted analogs [1]. Simultaneously, SAR data on A-ring monosubstituted chalcones confirms that methyl substitution does not attenuate cytotoxic activity, unlike other substituents [2]. For anticancer medicinal chemistry programs, 4′-chloro-2-methylchalcone provides a dual-advantage scaffold: the 4′-chloro group enhances potency through electron-withdrawing effects, while the 2-methyl group maintains baseline activity and provides a vector for additional functionalization. This compound is specifically appropriate for colorectal carcinoma and ovarian cancer (A2780) screening programs [1][2].

Agrochemical Pesticide Development Against Lepidopteran Pests

SAR studies on chalcone derivatives against diamondback moth (Plutella xylostella) establish that electron-withdrawing substituents on ring A are essential for good pesticidal activity, with para-chloro substitution achieving maximum potency when combined with appropriate ring B modifications [1]. The 4′-chloro substitution pattern of 4′-chloro-2-methylchalcone directly aligns with this validated SAR principle. For agrochemical discovery teams targeting lepidopteran pests, this compound offers a rationally selected starting point with the critical electron-withdrawing A-ring substituent required for insecticidal activity [1]. The 2-methyl substitution on ring B may further modulate target engagement and selectivity.

CYP2E1-Mediated Drug Metabolism Studies and Metabolic Stability Assessment

The quantitatively established CYP2E1 inhibition profile of 4′-chloro-2-methylchalcone (IC₅₀ = 15 μM in human liver microsomes) [1] provides a benchmark for drug metabolism studies. Researchers investigating structure-metabolism relationships (SMR) in chalcone series can use this compound as a reference for moderate CYP2E1 inhibition. Procurement of 4′-chloro-2-methylchalcone enables systematic evaluation of how substituent modifications (e.g., replacing 4′-Cl with alternative halogens or removing the 2-methyl group) alter CYP2E1 interaction—critical data for optimizing drug-like properties in lead development programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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